(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester
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Overview
Description
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester is a complex organic compound that belongs to the class of epoxy fatty acids. This compound is derived from eicosatetraenoic acid, a polyunsaturated fatty acid, and is characterized by the presence of an epoxy group. It is of significant interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester typically involves the epoxidation of eicosatetraenoic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxy group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve higher yields and selectivity. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxy group can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in cellular signaling pathways and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester involves its interaction with specific molecular targets and pathways. The epoxy group can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester can be compared with other epoxy fatty acids, such as:
Epoxyeicosatrienoic acids (EETs): These compounds also contain epoxy groups and are involved in various biological processes.
Epoxyoctadecenoic acids: Similar in structure but derived from octadecenoic acid, these compounds have different biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester (commonly referred to as 5(6)-EpETE) is a bioactive lipid derived from arachidonic acid. It belongs to a class of compounds known as epoxyeicosatrienoic acids (EETs), which are recognized for their significant roles in various physiological processes, including inflammation and vascular function. This article explores the biological activity of 5(6)-EpETE, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
- Molecular Formula : C21H32O3
- Molecular Weight : 332.48 g/mol
- CAS Number : 127716-49-8
- Purity : >98% .
5(6)-EpETE exhibits its biological effects primarily through its interaction with various cellular receptors and signaling pathways:
- Modulation of Vascular Tone : EETs are known to influence vascular smooth muscle relaxation. 5(6)-EpETE has been shown to activate potassium channels and inhibit calcium channels in vascular tissues, leading to vasodilation .
- Anti-inflammatory Effects : Research indicates that 5(6)-EpETE can reduce leukocyte infiltration and edema in inflamed tissues. In murine models of colitis, administration of 5(6)-DiHETE (a metabolite of 5(6)-EpETE) significantly inhibited inflammatory responses and promoted healing .
- TRPV Channel Modulation : 5(6)-DiHETE acts as an antagonist of the TRPV4 channel, which is involved in pain and inflammation pathways. This antagonistic action contributes to its anti-inflammatory properties .
Table 1: Summary of Biological Activities
Case Studies
-
Murine Colitis Model :
- In a study involving dextran sodium sulfate (DSS)-induced colitis in mice, treatment with 5(6)-DiHETE led to a marked reduction in colon inflammation and accelerated recovery during the healing phase. Histological analysis showed decreased edema and leukocyte infiltration compared to untreated controls .
- Erythrocyte Membrane Study :
Therapeutic Implications
The biological activities of 5(6)-EpETE suggest its potential therapeutic applications in conditions characterized by inflammation and vascular dysfunction:
- Inflammatory Bowel Disease (IBD) : Given its ability to reduce inflammation in colitis models, there is potential for developing therapeutic strategies targeting EETs for IBD management.
- Cardiovascular Diseases : The vasodilatory effects may be beneficial in treating hypertension and other cardiovascular disorders.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t19-,20+/m1/s1 |
InChI Key |
BDSCYYACNUKQLZ-AECQIINDSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
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